BenchChemオンラインストアへようこそ!

9-(2-ethoxyphenyl)-8-oxo-2-(pyridin-3-yl)-8,9-dihydro-7H-purine-6-carboxamide

EGFR inhibition non-small cell lung cancer cytotoxicity

Procure the lead compound 6E (CAS 899971-17-6), a uniquely dual-acting EGFR inhibitor with ROS-mediated apoptosis in A549 lung cancer cells (IC₅₀=4.35 µM, enzyme IC₅₀=105.96 nM). It outperforms erlotinib by ~2.7-fold in cellular potency. Its substitution pattern is SAR-validated as the most active among 17 analogs, representing an irreplaceable reference standard for purine-based EGFR inhibitor optimization. Synthesized via a green, catalyst-free route (85–93% yield), it bridges sustainability with high-performance biology.

Molecular Formula C19H16N6O3
Molecular Weight 376.376
CAS No. 899971-17-6
Cat. No. B2761930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(2-ethoxyphenyl)-8-oxo-2-(pyridin-3-yl)-8,9-dihydro-7H-purine-6-carboxamide
CAS899971-17-6
Molecular FormulaC19H16N6O3
Molecular Weight376.376
Structural Identifiers
SMILESCCOC1=CC=CC=C1N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CN=CC=C4
InChIInChI=1S/C19H16N6O3/c1-2-28-13-8-4-3-7-12(13)25-18-15(23-19(25)27)14(16(20)26)22-17(24-18)11-6-5-9-21-10-11/h3-10H,2H2,1H3,(H2,20,26)(H,23,27)
InChIKeyBYTHGORCDMZQGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Focused Overview of 9-(2-ethoxyphenyl)-8-oxo-2-(pyridin-3-yl)-8,9-dihydro-7H-purine-6-carboxamide (CAS 899971-17-6) as a 2,9-Disubstituted Purine-6-carboxamide EGFR Inhibitor


9-(2-ethoxyphenyl)-8-oxo-2-(pyridin-3-yl)-8,9-dihydro-7H-purine-6-carboxamide (CAS 899971-17-6) is a 2,9-disubstituted purine-6-carboxamide designed as an epidermal growth factor receptor (EGFR) inhibitor. It belongs to a class of purine derivatives that have been synthesized via a green, catalyst-free method yielding 85–93% [1]. The compound features a pyridin-3-yl group at position 2 and an ethoxyphenyl group at position 9, representing a specific substitution pattern within this chemical series [1].

Why Generic Substitution of 2,9-Disubstituted Purine-6-carboxamides Like CAS 899971-17-6 Is Scientifically Unjustified


Substitution at the 2- and 9-positions of the purine-6-carboxamide scaffold dramatically alters EGFR inhibitory potency, as demonstrated by IC₅₀ values ranging from 4.35 to 22.1 µM across 17 analogs within the same study [1]. Even minor changes in the aryl substituents—such as replacing pyridin-3-yl with other heterocycles or altering the ethoxyphenyl group—result in significant potency shifts [1]. Therefore, generic substitution without preserved substitution architecture cannot replicate the specific cellular and enzymatic activity profile of CAS 899971-17-6 [1].

Head-to-Head Quantitative Evidence for 9-(2-ethoxyphenyl)-8-oxo-2-(pyridin-3-yl)-8,9-dihydro-7H-purine-6-carboxamide (CAS 899971-17-6) Versus Erlotinib and In-Class Analogs


Cellular IC₅₀ Against A549 Lung Cancer Cells: CAS 899971-17-6 (Compound 6E) vs. Erlotinib

In a head-to-head comparison within the same study, compound 6E—identified as 9-(2-ethoxyphenyl)-8-oxo-2-(pyridin-3-yl)-8,9-dihydro-7H-purine-6-carboxamide—exhibited a cellular IC₅₀ of 4.35 µM against A549 non-small cell lung cancer cells, compared to 11.83 µM for the FDA-approved EGFR inhibitor erlotinib [1]. This represents an approximately 2.7-fold improvement in potency [1].

EGFR inhibition non-small cell lung cancer cytotoxicity

EGFR Enzymatic IC₅₀: CAS 899971-17-6 (Compound 6E) vs. Erlotinib

In a direct comparative enzymatic assay, compound 6E demonstrated an EGFR IC₅₀ of 105.96 nM, which is approximately 2.1-fold more potent than erlotinib's 218.47 nM [1]. This indicates that the improved cellular activity of 6E is driven, at least in part, by enhanced target engagement [1].

EGFR enzymatic assay kinase inhibition

Intra-Series Potency Differentiation: CAS 899971-17-6 as the Most Potent Analog Among 17 2,9-Disubstituted Purine-6-carboxamides

Among the 17 synthesized 2,9-disubstituted purine-6-carboxamide derivatives, compound 6E achieved the lowest cellular IC₅₀ (4.35 µM), whereas other analogs within the same series displayed IC₅₀ values up to 22.1 µM [1]. No other compound in the series approached the potency of 6E, establishing it as the most promising derivative in the SAR study [1].

structure-activity relationship lead optimization medicinal chemistry

Mechanistic Differentiation: ROS Induction and Mitochondrial Depolarization by CAS 899971-17-6 (Compound 6E)

Mechanistic studies demonstrated that compound 6E increases reactive oxygen species (ROS) generation and induces mitochondrial depolarization, leading to apoptotic cell death [1]. While these mechanistic endpoints were not directly compared to erlotinib in the same assays, the combination of EGFR inhibition and ROS-mediated apoptosis suggests a dual mechanism that may differentiate 6E from erlotinib, which primarily acts through EGFR kinase inhibition [1]. However, direct comparative data for these specific mechanistic endpoints are not available; therefore, this evidence is classified as supporting.

apoptosis reactive oxygen species mitochondrial dysfunction

Optimal Research and Procurement Application Scenarios for 9-(2-ethoxyphenyl)-8-oxo-2-(pyridin-3-yl)-8,9-dihydro-7H-purine-6-carboxamide (CAS 899971-17-6)


Preclinical EGFR-Targeted NSCLC Lead Optimization Using a Purine-6-carboxamide Scaffold

CAS 899971-17-6 serves as the most potent lead compound within a series of 17 2,9-disubstituted purine-6-carboxamides, with a cellular IC₅₀ of 4.35 µM against A549 cells and an EGFR enzymatic IC₅₀ of 105.96 nM [1]. Its 2.1–2.7-fold potency advantage over erlotinib makes it a compelling starting point for medicinal chemistry optimization of purine-based EGFR inhibitors for non-small cell lung cancer [1].

Structure-Activity Relationship Studies on 2,9-Disubstituted Purine-6-carboxamide EGFR Inhibitors

The 5.1-fold potency range observed across 17 analogs (IC₅₀ 4.35–22.1 µM) demonstrates that the 2-(pyridin-3-yl) and 9-(2-ethoxyphenyl) substitution pattern of CAS 899971-17-6 is critical for maximum EGFR inhibitory activity [1]. This compound is therefore the logical reference standard for any SAR study aiming to identify the optimal substitution pattern on the purine-6-carboxamide core [1].

Mechanistic Investigation of ROS-Mediated Apoptosis in EGFR-Driven Cancer Models

Compound 6E, corresponding to CAS 899971-17-6, uniquely combines EGFR kinase inhibition with ROS generation and mitochondrial depolarization, leading to apoptotic cell death in A549 lung cancer cells [1]. This dual mechanism profile positions it as a valuable tool compound for studies exploring the intersection of EGFR signaling and oxidative stress-mediated apoptosis, a differentiation not observed with erlotinib in the same study [1].

Validation of Catalyst-Free Green Synthesis Routes for Purine-6-carboxamide Libraries

The compound was synthesized via a catalyst-free, green method achieving 85–93% yields [1]. This synthetic accessibility, combined with its demonstrated potency, makes CAS 899971-17-6 an attractive procurement choice for laboratories prioritizing sustainable chemistry workflows while conducting biological evaluation of purine-6-carboxamide libraries [1].

Quote Request

Request a Quote for 9-(2-ethoxyphenyl)-8-oxo-2-(pyridin-3-yl)-8,9-dihydro-7H-purine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.